molecular formula C11H14ClNO B1655647 2-chloro-N-(1-phenylethyl)propanamide CAS No. 40023-41-4

2-chloro-N-(1-phenylethyl)propanamide

Cat. No. B1655647
CAS RN: 40023-41-4
M. Wt: 211.69 g/mol
InChI Key: QSGXOZATHLLEEQ-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-phenylethyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO . It is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-phenylethyl)propanamide” can be represented by the InChI code: 1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(1-phenylethyl)propanamide” is 211.69 . It is a powder at room temperature .

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

2-chloro-N-(1-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXOZATHLLEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396630
Record name 2-chloro-N-(1-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-phenylethyl)propanamide

CAS RN

40023-41-4
Record name 2-chloro-N-(1-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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